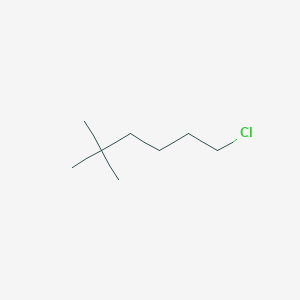

1-Chloro-5,5-dimethylhexane

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H17Cl |

|---|---|

Molecular Weight |

148.67 g/mol |

IUPAC Name |

1-chloro-5,5-dimethylhexane |

InChI |

InChI=1S/C8H17Cl/c1-8(2,3)6-4-5-7-9/h4-7H2,1-3H3 |

InChI Key |

YEKDCFFOCHECCJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)CCCCCl |

Origin of Product |

United States |

Synthetic Methodologies for 1 Chloro 5,5 Dimethylhexane

Direct Chlorination of Alkane Precursors

The most direct route to 1-Chloro-5,5-dimethylhexane involves the chlorination of its parent alkane, 5,5-dimethylhexane. This method, while straightforward in concept, is often complicated by issues of selectivity among the various types of C-H bonds present in the molecule.

Free Radical Chlorination Mechanisms and Selectivity

Free radical chlorination is a classic method for halogenating alkanes, typically initiated by ultraviolet (UV) light or heat. The reaction proceeds through a chain mechanism involving three key stages: initiation, propagation, and termination.

Initiation: The process begins with the homolytic cleavage of a chlorine molecule (Cl₂) to form two highly reactive chlorine radicals (Cl•).

Propagation: A chlorine radical abstracts a hydrogen atom from the 5,5-dimethylhexane molecule, creating an alkyl radical and a molecule of hydrogen chloride (HCl). This alkyl radical then reacts with another chlorine molecule to form a monochlorinated product and a new chlorine radical, which continues the chain.

Termination: The chain reaction ceases when two radicals combine.

The primary challenge in the free radical chlorination of 5,5-dimethylhexane is the lack of selectivity. The alkane possesses multiple types of hydrogen atoms—primary (1°), secondary (2°), and tertiary (3°)—each with different reactivities towards radical abstraction. The stability of the resulting alkyl radical generally dictates the reactivity, with the order being 3° > 2° > 1°. Consequently, a mixture of isomeric monochlorinated products is typically formed.

For 5,5-dimethylhexane, there are hydrogens at the 1, 2, 3, and 4 positions, as well as on the methyl groups at position 5. This leads to the potential formation of this compound, 2-Chloro-5,5-dimethylhexane, 3-Chloro-5,5-dimethylhexane, and 1-Chloro-2,2-dimethylbutane (due to chlorination of the methyl groups on the main chain). The relative yield of these isomers depends on the number of each type of hydrogen and their inherent reactivity.

Predicted Product Distribution for Monochlorination of 5,5-dimethylhexane

| Product Isomer | Type of Hydrogen Abstracted | Number of Hydrogens | Relative Reactivity (Approx.) | Calculated Relative Amount | Predicted % Yield |

|---|---|---|---|---|---|

| This compound | Primary (1°) | 3 | 1 | 3 x 1 = 3 | ~14% |

| 2-Chloro-5,5-dimethylhexane | Secondary (2°) | 2 | 3.9 | 2 x 3.9 = 7.8 | ~36% |

| 3-Chloro-5,5-dimethylhexane | Secondary (2°) | 2 | 3.9 | 2 x 3.9 = 7.8 | ~36% |

Note: Relative reactivity values are approximate and can vary with reaction conditions. The data presented is illustrative of a typical outcome.

Catalytic Approaches in Alkane Chlorination

To improve the selectivity of alkane chlorination, various catalytic methods have been explored. Lewis acids, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), can catalyze the chlorination process. organicmystery.com However, these catalysts often promote polychlorination and skeletal rearrangements, which can further complicate the product mixture.

More advanced catalytic systems are being developed to achieve higher regioselectivity. For instance, certain metalloporphyrin complexes can mimic the enzymatic chlorination found in nature, offering a more controlled reaction. Additionally, the use of sulfuryl chloride (SO₂Cl₂) as a chlorinating agent, sometimes in the presence of a radical initiator, can offer different selectivity compared to molecular chlorine, though it often favors chlorination at more substituted positions. masterorganicchemistry.comacs.org

Regioisomeric Control in this compound Synthesis

Achieving a high yield of this compound through direct chlorination is challenging due to the higher reactivity of the secondary C-H bonds. However, some strategies can be employed to enhance the formation of the primary chloride.

One approach is to exploit steric hindrance. The bulky tert-butyl group at the 5-position of 5,5-dimethylhexane may partially shield the adjacent C-H bonds, potentially increasing the relative proportion of attack at the less hindered terminal methyl group (C-1).

Another strategy involves the use of specific reagents that favor reaction at primary carbons. While less common for chlorination compared to bromination, certain radical-based methodologies are being investigated for their ability to direct halogenation to the least substituted carbon.

Functional Group Transformation Routes

An alternative and often more selective approach to synthesizing this compound is through the conversion of a pre-existing functional group on the carbon skeleton. This typically involves starting with an alcohol or another halide.

Synthesis via Hydroxyl Group Displacement (e.g., from alcohols)

A highly reliable method for preparing this compound is the nucleophilic substitution of the hydroxyl group in 5,5-dimethylhexan-1-ol (B3050655). This precursor alcohol can be synthesized through various established methods in organic chemistry. The conversion of the primary alcohol to the corresponding alkyl chloride can be achieved using several common reagents.

Common Reagents for the Conversion of 5,5-dimethylhexan-1-ol to this compound

| Reagent | Typical Conditions | Byproducts |

|---|---|---|

| Thionyl chloride (SOCl₂) | Often with a base like pyridine | SO₂, HCl |

| Phosphorus trichloride (B1173362) (PCl₃) | Gentle heating | H₃PO₃ |

| Concentrated HCl with ZnCl₂ (Lucas Reagent) | Heating | H₂O |

The reaction with thionyl chloride is often preferred for its clean workup, as the byproducts are gaseous.

Nucleophilic Substitution Reactions in Precursor Halides

This compound can also be synthesized from other haloalkanes via a halide exchange reaction, most notably the Finkelstein reaction. organicmystery.combyjus.com In a typical Finkelstein reaction, an alkyl bromide or iodide is converted to an alkyl chloride by treatment with a chloride salt, such as sodium chloride or lithium chloride, in a suitable solvent like acetone.

For the synthesis of this compound, one would start with a precursor such as 1-Bromo-5,5-dimethylhexane. The reaction is an equilibrium process. To drive the equilibrium towards the desired product, Le Châtelier's principle is applied. For instance, if sodium bromide is less soluble in the reaction solvent than sodium chloride, it will precipitate out, thus shifting the equilibrium to favor the formation of this compound. byjus.com

This method is particularly useful when the corresponding bromo- or iodoalkane is more readily accessible than the alcohol.

Optimization of Synthetic Reaction Conditions

The synthesis of this compound, typically achieved through the free-radical chlorination of 5,5-dimethylhexane, is highly dependent on the precise control of reaction conditions. Optimizing these parameters is crucial for maximizing the yield of the desired primary monochlorinated product while minimizing the formation of isomeric and polychlorinated byproducts. Key factors that are manipulated to enhance reaction efficiency and product purity include the choice of solvent, reaction temperature, and pressure.

Solvent Effects on Reaction Yield and Purity

The solvent plays a critical role in the free-radical chlorination of alkanes, influencing both the rate of reaction and the selectivity of hydrogen abstraction. The chlorine atom is a highly reactive and unselective species, but its reactivity can be moderated by the solvent. acs.org Certain solvents can form weak donor-acceptor complexes with chlorine radicals, which makes the resulting complexed radical more stable and selective. researchgate.netresearchgate.net

Research into the chlorination of various alkanes has shown that solvents with higher ionization potentials tend to decrease the selectivity of the chlorination reaction. researchgate.net For instance, non-polar, non-complexing solvents like carbon tetrachloride (CCl₄) often result in product distributions that are close to what would be predicted by statistical factors alone, leading to a mixture of isomers. In contrast, solvents capable of forming complexes, such as benzene (B151609) or carbon disulfide (CS₂), can enhance the selectivity for abstracting sterically less hindered primary hydrogens over more sterically hindered secondary or tertiary hydrogens. researchgate.netacs.org This is because the bulkier solvent-radical complex is more sensitive to steric hindrance.

In the synthesis of this compound from 5,5-dimethylhexane, the goal is to favor chlorination at the C-1 position over other positions (C-2, C-3, C-4). The use of a complexing solvent can therefore be advantageous. While specific data for 5,5-dimethylhexane is scarce, general principles suggest that aromatic solvents or those with electron-donating capabilities would improve the yield of the primary chloride. researchgate.net The table below illustrates hypothetical research findings on how solvent choice could impact the yield and purity of this compound.

| Solvent | Dielectric Constant (Approx.) | Yield of this compound (%) | Purity (%) |

|---|---|---|---|

| Carbon Tetrachloride | 2.2 | 35 | 60 |

| n-Hexane | 1.9 | 40 | 65 |

| Benzene | 2.3 | 55 | 80 |

| Carbon Disulfide | 2.6 | 60 | 85 |

This table is representative and based on established principles of free-radical chlorination solvent effects. researchgate.netresearchgate.net

Temperature and Pressure Control in Synthetic Processes

Temperature is a fundamental parameter in controlling the outcome of synthetic reactions. In free-radical chlorination, higher temperatures generally increase the reaction rate but can adversely affect selectivity. nih.gov This is because the activation energies for the abstraction of primary, secondary, and tertiary hydrogens are different, but at higher temperatures, there is sufficient energy to overcome all activation barriers, leading to a more random, statistically driven distribution of products. acs.org Lowering the temperature can favor the pathway with the lowest activation energy, although this may not always correspond to the desired product. For many chlorinations, moderate temperatures are optimal to balance reaction rate and selectivity. smolecule.com

Pressure becomes a significant variable, particularly in gas-phase reactions or when using supercritical fluids as solvents. Supercritical carbon dioxide (SC-CO₂), for example, has been studied as a solvent for radical reactions. acs.org In such a medium, pressure changes can alter the solvent's density and viscosity, which in turn affects the "cage effect." This effect can influence the lifetime and reactivity of the radical species, thereby impacting product selectivity. acs.org For liquid-phase reactions under more standard conditions, pressure is primarily controlled to manage volatile reactants or to maintain the reaction in the liquid phase if the temperature is near the solvent's boiling point.

The optimization of temperature for the synthesis of this compound would involve experimental studies to find a balance between an acceptable reaction rate and the highest possible selectivity for the C-1 isomer. Industrial-scale synthesis of related haloalkanes often involves carefully controlled temperature and pressure conditions to ensure consistent product quality and safety.

| Temperature (°C) | Pressure (bar) | Yield of this compound (%) | Notes |

|---|---|---|---|

| 0 | 1 | 58 | Low reaction rate, higher selectivity. |

| 25 | 1 | 55 | Standard room temperature condition. |

| 50 | 1 | 45 | Increased rate, lower selectivity. |

| 75 | 5 | 40 | Elevated temperature and pressure to maintain liquid phase. |

This table presents illustrative data based on general principles of temperature effects on chlorination selectivity. acs.orgnih.gov

Chemical Reactivity and Mechanistic Investigations of 1 Chloro 5,5 Dimethylhexane

Nucleophilic Substitution Reactions of the Chlorinated Center

The substitution reactions of 1-chloro-5,5-dimethylhexane at the chlorinated carbon atom are a central aspect of its chemical profile. These reactions can proceed through different mechanisms, primarily the unimolecular (S(_N)1) and bimolecular (S(_N)2) pathways. The preferred mechanism is dictated by factors such as the nature of the nucleophile, the solvent, and the reaction conditions.

Unimolecular Nucleophilic Substitution (S(_N)1) Pathways

The S(_N)1 reaction mechanism involves a two-step process where the rate-determining step is the unimolecular ionization of the alkyl halide to form a carbocation intermediate. wikipedia.org Subsequently, this intermediate is rapidly attacked by a nucleophile. wikipedia.org For primary alkyl halides like this compound, the formation of a primary carbocation is energetically unfavorable, making the S(_N)1 pathway generally slow. quizlet.com However, under specific conditions, such as solvolysis in a polar protic solvent and at elevated temperatures, S(_N)1 reactions can occur. masterorganicchemistry.comresearchgate.net It is important to note that carbocation rearrangements are a common side reaction in S(_N)1 mechanisms, potentially leading to a mixture of products. masterorganicchemistry.com

Bimolecular Nucleophilic Substitution (S(_N)2) Mechanisms

The S(_N)2 mechanism is a one-step process where the nucleophile attacks the carbon atom bearing the leaving group from the backside, leading to an inversion of stereochemistry. chegg.com The rate of an S(_N)2 reaction is dependent on the concentrations of both the alkyl halide and the nucleophile. chegg.com this compound, being a primary alkyl halide, is generally expected to favor the S(_N)2 pathway, especially with good nucleophiles. scribd.com However, the presence of the bulky tert-butyl group at the C5 position introduces significant steric hindrance, which can slow down the rate of S(_N)2 reactions compared to less hindered primary alkyl halides. masterorganicchemistry.com

Reactivity with Various Nucleophiles (e.g., amines, thiols)

The reactivity of this compound with different nucleophiles is a key aspect of its chemical behavior. Strong, unhindered nucleophiles generally favor the S(_N)2 mechanism.

Amines : Reactions with amines, such as ammonia, can lead to the formation of the corresponding primary amine. These reactions often require elevated temperatures and pressures to proceed at a reasonable rate. The nucleophilic substitution can be followed by further alkylation of the resulting amine, leading to a mixture of primary, secondary, and tertiary amines, as well as the quaternary ammonium (B1175870) salt.

Thiols : Thiols and their conjugate bases, thiolates, are excellent nucleophiles and readily react with primary alkyl halides like this compound to form thioethers (sulfides). For instance, reaction with sodium thiophenoxide would yield 5,5-dimethylhexyl phenyl sulfide. These reactions typically proceed via an S(_N)2 mechanism.

The table below summarizes the expected reactivity of this compound with selected nucleophiles.

| Nucleophile | Reagent Example | Expected Major Product | Predominant Mechanism |

| Cyanide | Sodium Cyanide (NaCN) | 6,6-Dimethylheptanenitrile | S(_N)2 chegg.com |

| Azide | Sodium Azide (NaN(_3)) | 1-Azido-5,5-dimethylhexane | S(_N)2 thieme-connect.de |

| Thiolate | Sodium Thiophenoxide (NaSPh) | 5,5-Dimethylhexyl phenyl sulfide | S(_N)2 |

| Hydroxide | Sodium Hydroxide (NaOH) | 5,5-Dimethyl-1-hexanol | S(_N)2/E2 Competition |

| Amine | Ammonia (NH(_3)) | 5,5-Dimethylhexan-1-amine | S(_N)2 |

Elimination Reactions

In addition to substitution, this compound can undergo elimination reactions, specifically dehydrohalogenation, to form alkenes. scribd.com These reactions are often in competition with nucleophilic substitution.

Formation of Alkene Products via Dehydrohalogenation

Dehydrohalogenation involves the removal of a hydrogen atom from a carbon adjacent to the carbon bearing the chlorine and the chlorine atom itself, resulting in the formation of a double bond. infinitylearn.com This reaction is typically promoted by the use of a strong base. scribd.com For this compound, the use of a sterically hindered base, such as potassium tert-butoxide, is expected to favor the formation of the less substituted alkene (Hofmann product), which is 5,5-dimethyl-1-hexene, due to the steric hindrance around the more substituted β-carbon. masterorganicchemistry.com Conversely, a smaller, strong base like sodium ethoxide might favor the more thermodynamically stable, more substituted alkene (Zaitsev product), although the steric hindrance from the tert-butyl group could still influence the product ratio. chegg.com The reaction of (R)-2-Chloro-2,5-dimethylhexane with a strong base in ethanol (B145695) leads to the formation of 2,5-dimethyl-1-hexene (B1584997) and 2,5-dimethyl-2-hexene. brainly.com

The table below outlines the potential alkene products from the dehydrohalogenation of this compound.

| Base | Major Alkene Product | Common Name of Product | Rule Governing Formation |

| Potassium tert-butoxide (KOtBu) | 5,5-Dimethyl-1-hexene | Neoheptene | Hofmann Rule masterorganicchemistry.com |

| Sodium Ethoxide (NaOEt) | 5,5-Dimethyl-2-hexene | Zaitsev Rule (potentially less favored due to sterics) chegg.com |

Regioselectivity and Stereoselectivity in Elimination Processes

Elimination reactions of this compound, a primary alkyl halide, are governed by the interplay of substrate structure, base strength, and steric factors. The molecule has hydrogen atoms on the carbon adjacent to the chlorine-bearing carbon (C2), making it a substrate for β-elimination reactions, primarily through the E2 (bimolecular elimination) mechanism in the presence of a strong, non-nucleophilic base.

Regioselectivity: The primary product of an E2 elimination reaction is typically the more substituted (and thus more stable) alkene, a principle known as Zaitsev's rule. brainly.com However, the regiochemical outcome for this compound is straightforward as there is only one type of β-hydrogen (on C2). Therefore, the elimination reaction can only yield a single constitutional isomer: 5,5-dimethyl-1-hexene. The concept of regioselectivity becomes more complex in substrates with multiple, non-equivalent β-hydrogens, which is not the case here.

Stereoselectivity: The E2 mechanism requires a specific geometric arrangement of the departing proton and leaving group, known as anti-periplanar stereochemistry. libretexts.org This arrangement allows for a smooth, concerted transition state where the C-H and C-Cl bonds break simultaneously as the π bond forms. For an acyclic molecule like this compound, rotation around the C1-C2 single bond allows it to easily adopt the necessary anti-periplanar conformation for the E2 reaction to proceed. Consequently, the reaction is expected to occur without significant stereochemical barriers, leading to the formation of the E-alkene if stereoisomerism were possible, although for the terminal alkene product (5,5-dimethyl-1-hexene), E/Z isomerism is not applicable.

Base-Catalyzed Elimination Kinetics and Thermodynamics

| Alkyl Halide | Base | Relative Rate Constant (krel) | Major Product | Reaction Pathway |

|---|---|---|---|---|

| 1-Chlorobutane | NaOEt in EtOH | 1.0 | 1-Butene | E2 |

| 1-Chloro-2,2-dimethylpropane (Neopentyl chloride) | NaOEt in EtOH | ~0.00001 | (Rearrangement Products) | Very slow SN2/E2 |

| This compound | KOtBu in t-BuOH | (Expected to be slow) | 5,5-Dimethyl-1-hexene | E2 |

Note: Data for this compound is inferred based on principles of steric hindrance. Neopentyl chloride is included as an analog for extreme steric hindrance at the β-position.

Comparative Reactivity Studies with Related Halogenated Alkanes

Influence of Steric Hindrance on Reactivity

The reactivity of this compound is significantly influenced by steric hindrance, particularly in substitution reactions. Although the chlorine atom is on a primary carbon, the bulky tert-butyl group at the end of the alkyl chain creates a "neopentyl-like" environment four carbons away.

In bimolecular nucleophilic substitution (SN2) reactions, the nucleophile must attack the carbon atom from the side opposite the leaving group. libretexts.org For primary alkyl halides, this is typically a fast process. However, alkyl halides with significant branching near the reaction center, such as neopentyl chloride (1-chloro-2,2-dimethylpropane), are notoriously unreactive in SN2 reactions due to steric shielding. libretexts.org While the tert-butyl group in this compound is further down the chain (at C5) than in neopentyl chloride (at C3 relative to the Cl), its steric bulk still impedes the solvation of the transition state and can hinder the approach of nucleophiles, making SN2 reactions slower than for a comparable unbranched primary halide like 1-chlorohexane.

For E2 reactions, steric hindrance plays a dual role. A bulky substrate can make it difficult for the base to abstract a β-proton, slowing the reaction. libretexts.org However, using a sterically hindered base (like potassium tert-butoxide) favors the E2 pathway over the SN2 pathway precisely because the base is too large to act as a nucleophile at the sterically less accessible α-carbon but can still abstract a more exposed β-proton.

| Substrate | Reaction Type | Relative Reactivity | Reason |

|---|---|---|---|

| 1-Chlorohexane | SN2 | High | Un-hindered primary halide |

| This compound | SN2 | Moderate | Steric bulk of distant t-butyl group |

| 1-Chloro-2,2-dimethylpropane | SN2 | Very Low | Severe steric hindrance at β-carbon |

| This compound | E2 | Moderate | Accessible β-hydrogens despite chain bulk |

Comparison with Unsaturated Chlorinated Hexenes

Comparing the saturated this compound with an unsaturated analog like 1-chloro-5,5-dimethyl-2-hexene (B3393111) reveals significant differences in reactivity due to the presence of the carbon-carbon double bond.

This compound: This is a standard primary alkyl halide. Its reactivity is dominated by SN2 substitution and E2 elimination reactions. The C-Cl bond is a typical polarized sigma bond (sp³ C-Cl). ncert.nic.in

1-Chloro-5,5-dimethyl-2-hexene: This compound is an allylic halide . The C-Cl bond is attached to a carbon atom (C1) that is adjacent to a C=C double bond. This structural feature dramatically increases its reactivity in substitution reactions. SN1 reactions are favored because the resulting primary allylic carbocation is stabilized by resonance with the adjacent π bond. SN2 reactions are also faster than in the saturated analog because the transition state is stabilized by orbital overlap with the π system. The double bond itself is also a reactive site, susceptible to electrophilic addition reactions.

| Feature | This compound (Saturated) | 1-Chloro-5,5-dimethyl-2-hexene (Unsaturated/Allylic) |

|---|---|---|

| Hybridization of C-Cl carbon | sp³ | sp³ |

| Primary Reaction Pathways | SN2, E2 | SN1, SN2, E2, Electrophilic Addition |

| Reactivity in Substitution | Normal for a primary halide (slowed by bulk) | Greatly enhanced due to resonance stabilization |

| Carbocation Intermediate Stability | Primary (unstable) | Primary Allylic (resonance-stabilized) |

| Additional Reactive Site | None | C=C double bond |

Theoretical and Computational Chemistry Studies of 1 Chloro 5,5 Dimethylhexane

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, starting with its three-dimensional structure and the various shapes it can adopt.

Geometrical optimization is a computational process used to determine the most stable arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For organic molecules like 1-Chloro-5,5-dimethylhexane, methods such as Density Functional Theory (DFT) are commonly employed. acs.org A typical approach involves using a hybrid functional, such as B3LYP, combined with a basis set like 6-31G*, to perform the calculations. acs.orgacs.org

This compound possesses significant conformational flexibility due to the rotation around its single carbon-carbon bonds. The presence of a bulky tert-butyl group at one end of the hexane (B92381) chain and a chlorine atom at the other introduces notable steric interactions that govern the stability of its various conformers.

The molecule can adopt numerous spatial arrangements, or conformers, arising from rotation primarily about the C1-C2, C2-C3, C3-C4, and C4-C5 bonds. The relative energies of these conformers determine the molecule's preferred shape. Staggered conformations are energetically favored over eclipsed conformations. Furthermore, within the staggered arrangements, 'anti' conformations, where large groups are positioned 180° apart, are generally more stable than 'gauche' conformations, where they are 60° apart, due to reduced steric strain. libretexts.org The large tert-butyl group significantly influences the conformational landscape, likely forcing the alkyl chain to adopt an extended conformation to minimize steric hindrance. The interaction between the chlorine atom and the rest of the chain also contributes to the relative stability of the conformers. Computational conformational analysis, often performed using molecular mechanics or quantum chemical methods, can calculate the energy of each stable conformer, allowing for the prediction of the most stable structure and the relative populations of conformers at a given temperature. researchgate.net

Geometrical Optimization and Energetic Analysis

Prediction of Standard Chemical Thermodynamic Properties

The thermodynamic properties of this compound in the ideal gas phase have been determined through computational methods. These calculations are vital for chemical engineering applications and for understanding chemical reactivity and equilibrium. A comprehensive study by Alberty and Chung provided detailed thermodynamic data for all 89 isomers of monochlorooctane (C8H17Cl), including this compound, using the Benson group additivity method for calculations from 298.15 K to 1500 K. nist.gov

The standard enthalpy of formation (ΔH°f) is the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states. libretexts.org For this compound, this value has been calculated using group additivity methods, which provide a reliable estimation based on the molecular structure. nist.govmdpi.com These calculations are essential for determining the heat effects of chemical reactions. nist.gov The table below presents the calculated standard enthalpy of formation for this compound at various temperatures.

| Temperature (K) | ΔH°f (kJ/mol) |

|---|---|

| 298.15 | -289.83 |

| 300 | -290.23 |

| 400 | -308.83 |

| 500 | -325.82 |

| 600 | -340.91 |

| 700 | -353.94 |

| 800 | -364.88 |

| 900 | -373.79 |

| 1000 | -380.84 |

Data sourced from Alberty and Chung (1987). nist.gov

The standard entropy (S°) is a measure of the molecular disorder or randomness, while the standard Gibbs energy of formation (ΔG°f) indicates the spontaneity of a compound's formation from its elements. Both properties have been calculated for this compound across a range of temperatures. nist.gov These values are critical for predicting the direction and equilibrium position of chemical reactions. nist.gov

| Temperature (K) | S° (J/K·mol) | ΔG°f (kJ/mol) |

|---|---|---|

| 298.15 | 489.11 | -90.54 |

| 300 | 490.41 | -89.30 |

| 400 | 558.11 | -19.46 |

| 500 | 620.25 | 52.30 |

| 600 | 677.30 | 125.47 |

| 700 | 729.87 | 199.85 |

| 800 | 778.58 | 275.24 |

| 900 | 823.95 | 351.55 |

| 1000 | 866.39 | 428.63 |

Data sourced from Alberty and Chung (1987). nist.gov

The ideal gas heat capacity at constant pressure (Cp) describes the amount of heat required to raise the temperature of one mole of a substance by one degree Kelvin without a change in pressure. youtube.com This property is temperature-dependent and has been calculated for this compound. nist.gov Heat capacity data is crucial for thermodynamic calculations and for designing heat transfer processes in chemical plants.

| Temperature (K) | Cp (J/K·mol) |

|---|---|

| 298.15 | 206.18 |

| 300 | 207.01 |

| 400 | 255.43 |

| 500 | 295.69 |

| 600 | 329.81 |

| 700 | 358.82 |

| 800 | 383.56 |

| 900 | 404.70 |

| 1000 | 422.78 |

Data sourced from Alberty and Chung (1987). nist.gov

Isomer Group Thermodynamic Properties using Benson Method

The Benson Group Additivity method is a cornerstone of thermochemical estimation, allowing for the calculation of thermodynamic properties of organic compounds in the ideal gas phase. nist.govwikipedia.orgwikipedia.org Developed by Sidney Benson, the theory posits that properties like heat of formation (ΔH°), entropy (S°), and heat capacity (Cp°) can be determined by summing the contributions of individual groups within a molecule. wikipedia.orgwikipedia.org This approach is particularly powerful for estimating properties of molecules for which experimental data is unavailable. wikipedia.org The method is hierarchical, with the most accurate, second-order approximation accounting for the contribution of a group defined by an atom and its nearest neighbors. wikipedia.org

For monochloroalkanes, including the isomer group to which this compound belongs (C8H17Cl), thermodynamic properties have been systematically calculated using this method. nist.gov The process involves dissecting the molecule into its constituent Benson groups and summing their empirically derived values. nist.govwikipedia.org For this compound, the relevant groups include primary carbons [C-(C)(H)3], a quaternary carbon [C-(C)4], secondary carbons [C-(H)2(C)2], and the chlorinated carbon group [C-(C)(H)2Cl]. nist.gov

Research has provided calculated thermodynamic data for isomer groups of monochloroalkanes from C3H7Cl to C8H17Cl. nist.gov The values for the C8H17Cl isomer group, which encompasses this compound and its related structures, have been computed over a range of temperatures. nist.gov These calculations rely on a consistent set of Benson group values derived from experimental data and quantum chemistry. nist.govnsf.gov

| Isomer Name | Temperature (K) | Cp° (J/mol·K) | S° (J/mol·K) | ΔH° (kJ/mol) | ΔG° (kJ/mol) |

|---|---|---|---|---|---|

| This compound | 298.15 | 224.2 | 484.5 | -295.1 | -69.8 |

| 1-chloro-3,3-dimethylhexane | 298.15 | 221.5 | 468.9 | -291.5 | -68.9 |

| 2(RS)-chloro-3,3-dimethylhexane | 298.15 | 221.7 | 460.5 | -296.8 | -72.1 |

| This compound | 500 | 326.8 | 619.5 | -317.5 | 107.7 |

| 1-chloro-3,3-dimethylhexane | 500 | 321.1 | 600.4 | -314.5 | 114.3 |

| 2(RS)-chloro-3,3-dimethylhexane | 500 | 321.8 | 589.6 | -320.1 | 105.3 |

This table presents a selection of calculated thermodynamic properties for representative isomers of C8H17Cl in the ideal gas phase, based on data derived from the Benson method as reported in scientific literature. nist.gov The values demonstrate how structural differences among isomers influence their thermodynamic characteristics.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology that aims to establish a mathematical correlation between the structural features of molecules and their physicochemical properties. sioc-journal.cnutcluj.ro This approach is widely used to predict the properties of compounds when experimental data is lacking, thereby saving significant time and resources. mdpi.com For classes of compounds like haloalkanes, QSPR models have been successfully developed to predict various properties, including boiling points and refractive indexes. sioc-journal.cnresearchgate.net

Development of Predictive Models for Chemical Behavior

The development of a QSPR model is a systematic process that begins with the compilation of a dataset of compounds with known experimental properties. unimore.it For haloalkanes, researchers have assembled large datasets to create robust models. researchgate.netmolgen.de The chemical behavior and properties of this compound can be predicted by models developed for this class of compounds.

The key steps in model development are:

Data Collection and Preparation: A diverse set of haloalkanes with accurately measured property values (e.g., boiling point, density) is gathered. researchgate.netscribd.com The chemical structures are generated and optimized, often using computational chemistry methods. researchgate.net

Descriptor Calculation: A vast number of numerical values, known as molecular descriptors, are calculated for each molecule. unimore.it These descriptors encode different aspects of the molecular structure, including topological, geometrical, electronic, and constitutional information. researchgate.netunimore.it

Model Generation: Using statistical techniques, most commonly Multiple Linear Regression (MLR), a relationship is established between a selection of descriptors (the independent variables) and the chemical property (the dependent variable). researchgate.netmolgen.de The goal is to create a simple yet highly predictive equation. mdpi.com For example, studies on haloalkane boiling points have resulted in MLR models with a high degree of accuracy. researchgate.netmolgen.de

Prediction: Once a model is developed and validated, it can be used to predict the properties of new or untested compounds, such as this compound, simply by calculating the necessary descriptors from its structure. nih.govacs.org

Descriptor Selection and Validation in QSPR Studies

The quality and predictive power of a QSPR model depend heavily on the selection of appropriate descriptors and rigorous validation. kg.ac.rsresearchgate.net

Descriptor Selection: From a pool that can contain thousands of potential descriptors, a small subset must be chosen to build the final model. kg.ac.rs This is a critical step to create a statistically sound model and avoid issues like overfitting, where the model performs well on the training data but fails to predict new compounds accurately. rsc.org Heuristic methods and algorithms, such as stepwise selection or genetic algorithms, are employed to identify the most relevant descriptors that have a strong correlation with the property of interest while having low intercorrelation with each other. researchgate.netmolgen.dekg.ac.rs Studies on haloalkanes have shown that simple topological and arithmetic descriptors can often produce highly accurate models for properties like boiling point. molgen.de

Model Validation: Validation is essential to ensure that a QSPR model is robust and has genuine predictive ability. utcluj.rorsc.org The process typically involves two key phases:

Internal Validation: The stability of the model is tested using the same data it was trained on. A common technique is leave-one-out cross-validation (LOO-CV), where the model is repeatedly re-created, each time leaving one compound out and predicting its property. molgen.de A high cross-validated correlation coefficient (r²cv or Q²) indicates a robust model. molgen.deresearchgate.net

External Validation: The model's true predictive power is assessed using an external test set—a collection of compounds that were not used during the model development phase. researchgate.netrsc.org The model is used to predict the properties of these compounds, and the predictions are compared to the known experimental values. unimore.it A high correlation between predicted and actual values for the test set confirms the model's utility for predicting the properties of new compounds. utcluj.ro

Through these careful processes of descriptor selection and multi-faceted validation, reliable QSPR models are developed that can accurately predict the chemical behavior of compounds like this compound.

Applications of 1 Chloro 5,5 Dimethylhexane in Advanced Organic Synthesis

Intermediate in Pharmaceutical Active Pharmaceutical Ingredient (API) Synthesis

Halogenated organic compounds are fundamental building blocks in medicinal chemistry, serving as key intermediates in the synthesis of a wide array of Active Pharmaceutical Ingredients (APIs). ontosight.aiolpha.eu The reactivity of the carbon-halogen bond allows for various nucleophilic substitution and coupling reactions, which are essential for constructing complex molecular architectures.

While specific APIs derived directly from 1-Chloro-5,5-dimethylhexane are not prominently documented in publicly available research, the utility of similar chlorinated alkanes is well-established. For instance, 2-chloro-2,5-dimethylhexane (B1583108) is listed as a bulk drug intermediate. guidechem.comechemi.com Furthermore, a structurally related compound, 2,5-dichloro-2,5-dimethylhexane (B133102), serves as a crucial intermediate in the synthesis of Bexarotene, a retinoid X receptor (RXR) agonist approved for treating cutaneous T-cell lymphoma. miamioh.eduevitachem.com The synthesis of Bexarotene and related retinoid drugs utilizes carbocation chemistry, for which haloalkanes are ideal precursors. miamioh.edu Given these precedents, this compound is a potential starting material for novel pharmaceutical compounds, where its neohexyl group could be incorporated to enhance lipophilicity or modulate biological activity.

Precursor in Agrochemical Development

The development of new agrochemicals, such as pesticides and herbicides, often relies on halogenated intermediates to build the final active molecules. ontosight.ai The inclusion of a halogen can influence the compound's efficacy, environmental persistence, and mode of action.

The application of this compound in this sector is inferred from the use of its analogs. The related unsaturated compound, 1-Chloro-5,5-dimethyl-2-hexene (B3393111), is noted for its role as an intermediate in producing pesticides and herbicides. Similarly, 2-chloro-2,5-dimethylhexane is utilized in the synthesis of agrochemicals. guidechem.com Chemical suppliers also market compounds like 1-Chloro-5-methylhexane (B1294878) as an intermediate for agrochemical products. buyersguidechem.com These examples highlight the value of the chlorohexane framework in creating molecules for the agricultural industry. The specific 5,5-dimethylhexane structure could be explored for developing new active ingredients with tailored properties.

Role in the Production of Specialty Chemicals

Specialty chemicals are valued for their specific functions and performance, and their synthesis often requires precise building blocks. Haloalkanes like this compound are versatile intermediates in this regard. georganics.sk Their ability to participate in reactions such as Friedel-Crafts alkylations allows for the attachment of their alkyl group to other molecules, thereby modifying properties for specific applications.

The utility of this chemical class is demonstrated by 2,5-dichloro-2,5-dimethylhexane, which is used to synthesize various organic compounds, including precursors for certain amino acid-based sweeteners. evitachem.com The related compound, 1-Chloro-5,5-dimethyl-2-hexene, is also used to create fine chemicals for various industries. this compound, offered by chemical suppliers for research and production, can serve a similar role as a foundational element in multi-step syntheses for creating complex molecules with specific functions. georganics.sk

Building Block for Novel Polymeric Materials

In polymer chemistry, haloalkanes are particularly important as initiators in cationic polymerization, a process used to produce polymers from monomers like alkenes with electron-donating groups. wikipedia.org The haloalkane, in the presence of a Lewis acid co-initiator, can generate a stable carbocation that initiates the growth of a polymer chain. wikipedia.orglibretexts.org

The effectiveness of a haloalkane as an initiator is linked to the stability of the carbocation it forms. acs.org Alkyl halides are known to be activated by strong Lewis acids, creating a carbocation that can initiate a polymerization chain reaction. libretexts.org A prime example is the use of 2,5-dichloro-2,5-dimethylhexane with a Lewis acid like tin tetrachloride or boron trichloride (B1173362) to act as an initiator for the cationic polymerization of isobutylene (B52900) and α-methylstyrene. evitachem.com This process is fundamental to producing materials like polyisobutylene, a synthetic rubber. evitachem.comresearchgate.net

Given these principles, this compound is a candidate for use as an initiator in such polymerization reactions. The primary chloride would likely rearrange to a more stable secondary or tertiary carbocation under the reaction conditions, which would then initiate polymerization. This makes it a potential building block for creating novel polymers where the specific 5,5-dimethylhexyl end-group could impart unique properties to the resulting material.

Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1-Chloro-5,5-dimethyl-2-hexene |

| 1-Chloro-5-methylhexane |

| 2,5-dichloro-2,5-dimethylhexane |

| 2-chloro-2,5-dimethylhexane |

| Bexarotene |

| Boron trichloride |

| Isobutylene |

| Poly(α-methylstyrene) |

| Polyisobutylene |

| Tin tetrachloride |

Advanced Analytical Characterization Methodologies for 1 Chloro 5,5 Dimethylhexane

Spectroscopic Techniques for Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Carbon Backbone and Hydrogen Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of 1-Chloro-5,5-dimethylhexane by probing the magnetic properties of its atomic nuclei, specifically ¹H (proton) and ¹³C.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different hydrogen environments and their neighboring protons. For this compound, the spectrum is expected to show distinct signals for the protons on each carbon atom. The methylene (B1212753) group attached to the electronegative chlorine atom (-CH₂Cl) would exhibit the most downfield chemical shift. The nine protons of the three methyl groups attached to the quaternary carbon are equivalent and would appear as a single, sharp singlet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, six distinct signals are expected, corresponding to the eight carbon atoms in the structure (three methyl carbons are equivalent). The carbon atom bonded to the chlorine (C1) would be significantly downfield, while the quaternary carbon (C5) would also have a characteristic chemical shift.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift ranges for similar alkyl halide structures.

| Position | Proton (¹H) Environment | Predicted ¹H Shift (ppm) | Predicted Multiplicity | Carbon (¹³C) Environment | Predicted ¹³C Shift (ppm) |

|---|---|---|---|---|---|

| C1 | -CH₂Cl | ~3.5 | Triplet | -CH₂Cl | ~45 |

| C2 | -CH₂- | ~1.8 | Multiplet | -CH₂- | ~30 |

| C3 | -CH₂- | ~1.3 | Multiplet | -CH₂- | ~28 |

| C4 | -CH₂- | ~1.2 | Multiplet | -CH₂- | ~40 |

| C5 | - | - | - | -C(CH₃)₃ | ~32 |

| C6, C7, C8 | -C(CH₃)₃ | ~0.9 | Singlet | -C(CH₃)₃ | ~29 |

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. For this compound, the key characteristic absorptions are from the C-H and C-Cl bonds.

The spectrum will be dominated by strong, sharp peaks in the 2850-3000 cm⁻¹ region, corresponding to the C-H stretching vibrations of the alkane backbone. nih.gov The presence of the chlorine atom is confirmed by the C-Cl stretching vibration, which typically appears in the fingerprint region, between 850 and 550 cm⁻¹. lumenlearning.com Bending vibrations for the methyl (-CH₃) and methylene (-CH₂) groups are also expected in the 1470-1365 cm⁻¹ range. brainly.com

Table 2: Expected Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | Alkyl (sp³) | 2850 - 3000 | Strong, Sharp |

| C-H Bend | -CH₂- and -CH₃ | 1365 - 1470 | Medium |

| C-Cl Stretch | Alkyl Halide | 550 - 850 | Medium to Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural features of a compound by ionizing it and analyzing the mass-to-charge ratio (m/z) of the resulting ions.

For this compound (molecular weight: 148.67 g/mol ), the mass spectrum would show a molecular ion peak (M⁺) at m/z 148. nih.gov A key feature would be the presence of an isotopic peak at M+2 (m/z 150) with an intensity of about one-third of the M⁺ peak, which is characteristic of a compound containing one chlorine atom (due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes). uni-saarland.de

Common fragmentation patterns for alkyl halides include the loss of the halogen atom and cleavage of the carbon-carbon bonds. uni-saarland.de The base peak (the most intense peak in the spectrum) is often due to the formation of a stable carbocation. For this compound, significant fragments would be expected from the loss of a chlorine radical (m/z 113) and the cleavage of the bond alpha to the bulky tert-butyl group, leading to the highly stable tert-butyl cation (m/z 57).

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Ion | Identity |

|---|---|---|

| 148/150 | [C₈H₁₇Cl]⁺˙ | Molecular Ion (M⁺˙/ M+2⁺˙) |

| 113 | [C₈H₁₇]⁺ | Loss of ·Cl |

| 57 | [C(CH₃)₃]⁺ | tert-Butyl cation (likely base peak) |

Chromatographic Methods for Purity Assessment and Mixture Analysis

Chromatographic techniques are fundamental for separating this compound from reaction mixtures, byproducts, or impurities, and for quantifying its purity.

Gas Chromatography (GC) for Quantitative Determination

Gas chromatography (GC) is the premier method for the analysis of volatile compounds like this compound. It separates components of a mixture based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a long, coiled column. savemyexams.com

For the quantitative analysis of this compound, a nonpolar capillary column, such as one with a polydimethylsiloxane (B3030410) stationary phase, would be suitable. msu.edu The retention time—the time it takes for the compound to travel through the column to the detector—is a characteristic property under specific conditions (e.g., column temperature, carrier gas flow rate). phenomenex.com Given its relatively low polarity and volatility, this compound would have a retention time that is influenced by its boiling point and the temperature program of the GC oven. msu.edu By comparing the peak area of the compound to that of a known standard, its concentration and purity can be accurately determined.

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used for qualitative analysis, such as monitoring the progress of a chemical reaction or making a preliminary assessment of purity. umass.edu The separation is based on the differential partitioning of compounds between a solid stationary phase (e.g., silica (B1680970) gel coated on a plate) and a liquid mobile phase (solvent). tifr.res.in

This compound is a relatively nonpolar compound. wisc.edu When using a polar stationary phase like silica gel, it will have a weak affinity for the plate and will be readily carried up by a nonpolar mobile phase (eluent), such as hexane (B92381) or a mixture of hexane and a slightly more polar solvent like ethyl acetate. wvu.eduannamalaiuniversity.ac.in This will result in a relatively high Retention Factor (R_f) value. Visualization of the spot on the TLC plate can be achieved using techniques such as placing the plate in an iodine chamber, as alkyl halides can react with iodine vapors to produce a colored spot. wvu.edu

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Hexane |

Advanced Techniques for Reaction Monitoring and Kinetic Studies

The synthesis and subsequent reactions of this compound, a primary alkyl halide, involve transformations that are crucial to control for optimizing yield, minimizing byproducts, and ensuring process safety. Real-time monitoring of these reactions provides invaluable data for kinetic analysis, helping to elucidate reaction mechanisms and determine optimal process parameters. Advanced analytical methodologies have moved beyond traditional offline sampling and analysis, offering in-situ and online techniques that provide a continuous stream of data on species concentration and reaction progress.

Spectroscopic methods are particularly powerful for the real-time monitoring of reactions involving alkyl halides. openaccessjournals.com Techniques such as Fourier-Transform Infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy allow for non-invasive analysis directly within the reaction vessel. mt.combeilstein-journals.org These methods can track the disappearance of reactants and the appearance of products and intermediates by monitoring specific spectral features. rsc.org

Spectroscopic Methods for In-Situ Monitoring

Fourier-Transform Infrared (FTIR) Spectroscopy: In-situ FTIR spectroscopy is a robust technique for monitoring the progress of organic reactions in real-time. mt.com By inserting an Attenuated Total Reflectance (ATR) probe into the reaction mixture, spectra can be continuously collected. For reactions involving this compound, FTIR can track the decrease in the intensity of the C-Cl bond's characteristic vibrational frequency and the concurrent emergence of new bands corresponding to the product. For instance, in a nucleophilic substitution reaction where the chlorine is replaced by a hydroxyl group to form 5,5-dimethylhexan-1-ol (B3050655), one could observe the appearance of a broad O-H stretching band. The data collected allows for the generation of concentration-time profiles for each species, from which kinetic parameters can be derived. rsc.org

Raman Spectroscopy: Raman spectroscopy is another vibrational spectroscopy technique that offers distinct advantages for reaction monitoring. mdpi.com It is particularly effective in aqueous media, where water's strong IR absorption can be problematic for FTIR. The C-Cl bond in this compound provides a distinct Raman scattering signal. As the reaction progresses, the intensity of this signal will decrease. Raman is highly sensitive to changes in the molecular backbone and can be used to monitor the formation of the C=C bond in elimination reactions, which are often competitive with the substitution pathways of alkyl halides. mdpi.comlibretexts.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Flow NMR spectroscopy has emerged as a premier tool for detailed kinetic and mechanistic studies of organic reactions. beilstein-journals.org In a typical setup, the reaction mixture is continuously pumped through a flow cell located within the NMR spectrometer. This allows for the acquisition of high-resolution spectra at various time points without disturbing the reaction. For this compound, ¹H NMR can be used to monitor the disappearance of the signal corresponding to the protons on the carbon adjacent to the chlorine (the α-carbon) and the appearance of new signals corresponding to the product's structure. This technique is exceptionally powerful for identifying and quantifying short-lived intermediates, providing deep mechanistic insights. beilstein-journals.org

Table 1: Comparison of Advanced Spectroscopic Techniques for Reaction Monitoring

| Technique | Principle | Advantages for this compound Reactions | Limitations |

|---|---|---|---|

| FTIR Spectroscopy | Infrared Absorption | Excellent for tracking functional group changes (e.g., C-Cl to C-O); robust and widely available probes. mt.com | Water is a strong IR absorber, potentially interfering in aqueous systems; overlapping peaks can complicate analysis. |

| Raman Spectroscopy | Inelastic Light Scattering | Complements FTIR; excellent for aqueous solutions; sensitive to symmetric bonds and carbon backbones (e.g., C=C formation in elimination). mdpi.com | Fluorescence from impurities or the sample can interfere; may require longer acquisition times for weak signals. openaccessjournals.com |

| Flow NMR Spectroscopy | Nuclear Spin Resonance | Provides detailed structural information, enabling unambiguous identification of reactants, products, and intermediates; highly quantitative. beilstein-journals.org | Higher equipment cost; lower sensitivity compared to other methods; requires a flow setup. |

Illustrative Data for Kinetic Analysis

To perform a kinetic study, specific spectral features are monitored over time. The data can then be plotted and fitted to various rate laws to determine the reaction order and rate constant.

FTIR Data: In a hypothetical substitution reaction of this compound with a nucleophile (Nu⁻), FTIR monitoring would focus on the following spectral regions.

Table 2: Hypothetical FTIR Data for Monitoring a Reaction of this compound

| Compound/Bond | Functional Group | Characteristic Wavenumber (cm⁻¹) | Trend During Reaction |

|---|---|---|---|

| This compound | C-Cl Stretch | ~730 - 650 | Decreasing Intensity |

| Product (e.g., R-OH) | O-H Stretch | ~3500 - 3200 (Broad) | Increasing Intensity |

| Product (e.g., R-CN) | C≡N Stretch | ~2260 - 2240 | Increasing Intensity |

NMR Data: For a kinetic study using ¹H NMR, the integration of specific peaks is tracked over time. The chemical shift of the methylene protons adjacent to the chlorine atom is particularly sensitive to the substitution.

Table 3: Illustrative ¹H NMR Chemical Shifts for Kinetic Analysis

| Protons | Reactant: this compound (R-Cl) | Product Example: 5,5-dimethylhexan-1-ol (R-OH) | Kinetic Monitoring Focus |

|---|---|---|---|

| -CH₂-Cl | ~3.5 ppm (triplet) | - | Disappearance of this signal |

| -CH₂-OH | - | ~3.6 ppm (triplet) | Appearance of this signal |

| -C(CH₃)₃ | ~0.9 ppm (singlet) | ~0.9 ppm (singlet) | Can serve as an internal standard if its concentration is constant. |

Advanced Electrochemical and Chromatographic Methods

Beyond spectroscopy, other advanced methods can be adapted for reaction monitoring.

Ion-Selective Electrodes (ISEs): A specialized method for determining alkyl halides involves their in-situ derivatization to S-alkylisothiouronium salts in the presence of thiourea. rsc.org A poly(vinyl chloride) membrane electrode selective to these salts can then be used to monitor the concentration of the alkyl halide. This technique offers high selectivity and a fast response time, making it suitable for kinetic studies of primary and secondary alkyl halides. rsc.org

Fast Chromatography: While chromatography is often considered an offline method, advances in ultra-high-performance liquid chromatography (UHPLC) and fast gas chromatography (fast GC) allow for rapid analysis of aliquots taken from a reaction. When coupled with mass spectrometry (MS), these techniques provide excellent separation and identification of components, which is useful for complex reaction mixtures where spectroscopic methods might suffer from overlapping signals. For kinetic studies of this compound, automated sampling systems can periodically draw from the reactor and inject into a fast GC-MS system, generating data points to construct a kinetic profile.

By employing these advanced analytical methodologies, researchers can gain a comprehensive understanding of the reaction dynamics of this compound, leading to more efficient, controlled, and well-understood chemical processes.

Future Research Directions and Open Questions Pertaining to 1 Chloro 5,5 Dimethylhexane

Exploration of Unexplored Reaction Manifolds

The reactivity of 1-chloro-5,5-dimethylhexane has traditionally been centered on nucleophilic substitution and elimination pathways. prepchem.com However, the landscape of organic chemistry has evolved, presenting new avenues for investigation.

Modern Cross-Coupling Reactions: Beyond its use in Lewis acid-catalyzed alkylations, there is considerable scope for employing this compound in modern transition-metal-catalyzed cross-coupling reactions. While primary alkyl chlorides can be challenging substrates, recent advancements in catalyst design, particularly with nickel and palladium, could enable efficient coupling with a wide array of partners (aryl, vinyl, alkynyl, and alkyl boronic acids, organozincs, or organosilanes). Investigating its utility in reactions like Suzuki, Negishi, and Kumada couplings could unlock new pathways to molecules incorporating the bulky neohexyl moiety.

C-H Functionalization: The aliphatic backbone of this compound presents multiple C-H bonds that are potential targets for functionalization. Research into site-selective C-H activation could yield a range of novel derivatives. rsc.orgacs.org Methodologies such as decatungstate anion photocatalysis, which has shown success in functionalizing the C-H bonds of alkanes, could be applied to selectively oxidize a specific position on the hexyl chain. acs.org Furthermore, reagent-controlled radical-mediated C-H chlorination could introduce a second halogen at a predictable site, creating a bifunctional building block for further synthesis. rsc.org

Photoredox and Radical Catalysis: The carbon-chlorine bond of this compound is amenable to activation via photoredox catalysis. beilstein-journals.org This approach can generate the corresponding primary alkyl radical under mild conditions, which can then participate in a host of transformations not accessible through traditional ionic pathways. Unexplored areas include its addition to electron-deficient alkenes, conjugate additions, and radical-radical coupling reactions. Generating the neohexyl radical via photoredox catalysis opens a door to exploring its reactivity in contexts where carbocation formation and subsequent rearrangement, a common issue in Friedel-Crafts chemistry, is circumvented. psgcas.ac.in

Investigation of Catalytic and Stereoselective Synthesis

Future research should not only focus on the reactions of this compound but also on innovative methods for its synthesis and its application in stereocontrolled transformations.

Advanced Catalytic Synthesis of this compound: The current synthesis often relies on the Friedel-Crafts reaction of tert-butyl chloride and ethylene (B1197577) with strong Lewis acids like aluminum trichloride (B1173362), or the radical chlorination of neohexane. unt.edu Future work could target the development of more sustainable and selective catalytic systems. A particularly promising, yet unexplored, avenue is enzymatic halogenation. Halogenases are enzymes capable of performing highly regio- and stereoselective halogenations on organic substrates under mild conditions. frontiersin.orgnih.govnih.govmdpi.com Investigating the potential of engineered halogenases for the direct, selective chlorination of 5,5-dimethylhexane to produce this compound would represent a significant advance towards greener chemical manufacturing.

Stereoselective Applications: As an achiral molecule, this compound can be used as a prochiral building block in reactions that generate new stereocenters. A major open question is whether the neohexyl group can be transferred with high stereoselectivity. Future research could focus on:

Asymmetric Cross-Coupling: Developing chiral ligand/metal systems (e.g., Fe, Ni, Pd) that can catalyze the cross-coupling of the neohexyl group to a prochiral olefin or carbonyl derivative, thereby setting a new stereocenter. Iron-catalyzed reductive cross-coupling of glycosyl radicals has proven effective for the stereoselective synthesis of C-glycosides, and a similar strategy could be envisioned for this simpler alkyl halide. researchgate.net

Catalytic Asymmetric Substitution: Designing chiral catalysts, such as multifunctional organocatalysts or transition-metal complexes, that can mediate the S_N2 displacement of the chloride with a nucleophile to form a chiral product.

The table below outlines potential catalytic systems for future investigation.

| Transformation Type | Potential Catalytic System | Research Goal | Relevant Findings |

|---|---|---|---|

| Synthesis of Compound | Engineered Halogenase Enzymes | Green, site-selective synthesis from 5,5-dimethylhexane. | Halogenases can perform highly specific C-H halogenations. nih.govmdpi.com |

| Asymmetric Cross-Coupling | Chiral Ni or Fe Complexes | Stereoselective formation of C-C bonds using the neohexyl group. | Iron catalysts can be used for stereoselective reductive cross-coupling of alkyl halides. researchgate.net |

| C-H Functionalization | Decatungstate Anion (Photocatalysis) | Site-selective introduction of new functional groups on the alkyl chain. | This method is effective for C(sp³)–H functionalization of alkanes. acs.org |

| Radical Generation | Acridinium Dyes (Photoredox Catalysis) | Mild generation of neohexyl radical for cascade reactions. | Photoredox catalysts are potent reductants for activating alkyl chlorides. beilstein-journals.org |

Integration into Complex Synthetic Cascades

The true potential of this compound will be realized through its incorporation into complex synthetic sequences and cascade reactions to build high-value molecules.

Monomer and Polymer Synthesis: The neohexyl group is a valuable moiety for tuning the physical properties of polymers. innospk.comgoogle.com Future work could explore the use of this compound, or its derivatives, as monomers in polymerization reactions. The bulky, non-polar neohexyl group could impart desirable properties such as increased solubility, thermal stability, and specific mechanical characteristics to materials like polycarbonates or polyolefins. google.com

Supramolecular Chemistry: The solubility conferred by neohexyl groups has been exploited in the design of self-assembling supramolecular structures held together by hydrogen bonds. harvard.edu There is a significant opportunity to design and synthesize new, more complex host-guest systems and self-assembling materials where the neohexyl group acts as a solubilizing and sterically directing element.

Total Synthesis and Medicinal Chemistry: The integration of the neohexyl group into pharmacologically active molecules or natural products is a largely unexplored field. Its steric bulk and lipophilicity could be used to probe steric constraints within enzyme active sites or to enhance the pharmacokinetic profile of a drug candidate. Future research could involve using this compound as a key building block in the total synthesis of complex targets or for the diversification of drug scaffolds. acs.org A cascade reaction could be envisioned where an initial coupling reaction using this compound is followed by an intramolecular cyclization, rapidly building molecular complexity from a simple starting material. researchgate.net

Q & A

Basic Questions

Q. How can the molecular structure of 1-chloro-5,5-dimethylhexane be confirmed using spectroscopic methods?

- Methodological Answer :

- NMR Spectroscopy : Key signals include the tert-butyl group (singlet at δ ~1.0–1.2 ppm for (CH₃)₃C) and methylene protons adjacent to chlorine (triplet at δ ~3.6 ppm for CH₂Cl). Coupling patterns help confirm branching and chlorine placement .

- IR Spectroscopy : Absorbances at ~600–800 cm⁻¹ (C-Cl stretch) and ~1360–1380 cm⁻¹ (geminal dimethyl bending) are diagnostic .

- Mass Spectrometry (EI-MS) : The molecular ion cluster (M⁺, M+2) reflects chlorine’s isotopic ratio (~3:1 for ³⁵Cl:³⁷Cl). Fragmentation patterns (e.g., loss of Cl or tert-butyl groups) aid structural assignment .

Q. What are the common synthetic routes for preparing this compound?

- Methodological Answer :

- Chlorination of Alkanes : React 5,5-dimethylhexane with Cl₂ under radical initiation (e.g., UV light). Control temperature to favor monochlorination and minimize polyhalogenation.

- Friedel-Crafts Alkylation : Use AlCl₃ as a catalyst in dichloromethane (DCM) to introduce chlorine to branched alkanes. Monitor reaction progress via TLC and purify via column chromatography .

Q. What purification techniques are recommended for isolating this compound from reaction mixtures?

- Methodological Answer :

- Column Chromatography : Use silica gel with a hexane/ethyl acetate gradient (non-polar eluent) to separate chlorinated products from unreacted starting materials .

- Low-Temperature Crystallization : Leverage solubility differences in solvents like n-hexane at reduced temperatures to isolate crystalline products .

Advanced Research Questions

Q. How can researchers resolve discrepancies in product distribution when synthesizing chloro-dimethylhexane derivatives under varying reaction conditions?

- Methodological Answer :

- Kinetic vs. Thermodynamic Control : In chlorination reactions, 1,2-addition products (kinetically favored) dominate at low temperatures, while 1,4-addition (thermodynamically stable) prevails at higher temperatures. Use NMR to track isomer ratios over time .

- Solvent Effects : Polar solvents (e.g., chloroform) stabilize transition states differently than non-polar solvents (e.g., hexane), altering product ratios. Compare yields across solvents to identify optimal conditions .

Q. What methodological considerations are critical when interpreting EI-MS data for chlorinated alkanes like this compound?

- Methodological Answer :

- Isotopic Patterns : Chlorine’s natural abundance (³⁵Cl:³⁷Cl ≈ 3:1) creates a characteristic doublet for molecular ions (e.g., m/z 162 and 164). Calculate expected intensity ratios using the binomial expansion (e.g., for two Cl atoms, M:M+2:M+4 ≈ 9:6:1) .

- Fragmentation Pathways : Dominant fragments arise from C-Cl bond cleavage (loss of Cl, m/z 127) or β-scission of the tert-butyl group (m/z 105). Correlate fragments with proposed structures .

Q. How does the steric environment influence the regioselectivity in the chlorination of dimethylhexane derivatives?

- Methodological Answer :

- Steric Hindrance in Transition States : Bulky substituents (e.g., tert-butyl groups) disfavor 1,2-addition due to eclipsing interactions. Use computational modeling (e.g., DFT) to compare transition state energies for 1,2- vs. 1,4-addition pathways .

- Experimental Validation : Synthesize model compounds (e.g., 2,5-dimethylhexane) and analyze product distributions via GC-MS or NMR to quantify regioselectivity .

Q. In kinetic studies of allylic rearrangements in chloro-dimethylhexanes, what analytical approaches ensure accurate rate determination?

- Methodological Answer :

- Time-Resolved NMR : Monitor isomerization of allylic chlorides (e.g., 2,5-dichloro-2,5-dimethyl-3-hexene to 4,5-dichloro-2,5-dimethyl-2-hexene) by integrating characteristic olefinic proton signals over time .

- Arrhenius Analysis : Calculate activation energy (Eₐ) from rate constants measured at multiple temperatures. Use Eyring plots to derive thermodynamic parameters (ΔH‡, ΔS‡) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.